molecular formula C5H9NO B13174160 Methyl cyclopropanecarboximidate

Methyl cyclopropanecarboximidate

Cat. No.: B13174160
M. Wt: 99.13 g/mol
InChI Key: ZUVDUEOZCKMFRB-UHFFFAOYSA-N
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Description

Methyl cyclopropanecarboximidate is an organic compound with the chemical formula C₅H₉NO. It is a member of the carboximidate family, which are esters formed between an imidic acid and an alcohol. This compound is known for its unique structure, which includes a cyclopropane ring, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cyclopropanecarboximidate can be synthesized through several methods. One common approach is the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. This method typically produces imidates as their hydrochloride salts . Another method involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of a dehydrating agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Pinner reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and pH to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl cyclopropanecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl cyclopropanecarboximidate involves its reactivity as an electrophile. It readily undergoes addition reactions with nucleophiles, leading to the formation of various products. The cyclopropane ring in its structure also contributes to its unique reactivity, as it can undergo ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Methyl cyclopropanecarboximidate can be compared with other carboximidates and cyclopropane derivatives:

This compound stands out due to its specific combination of the imidate group and the cyclopropane ring, which imparts unique chemical properties and reactivity .

Biological Activity

Methyl cyclopropanecarboximidate, a derivative of cyclopropane, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a carboximidate functional group. Its molecular formula is C5H9NC_5H_9N, and it is characterized by its unique three-membered ring structure, which contributes to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit several enzymes, including monoamine oxidase (MAO) and other flavoenzymes. For instance, N-benzyl-1-methylcyclopropylamine acts as an irreversible inhibitor of MAO through the formation of flavin adducts .
  • Antimicrobial Activity : Compounds with cyclopropane structures often exhibit significant antibacterial properties. Research indicates that certain derivatives can be four times more effective against specific bacterial strains compared to standard antibiotics .
  • Neurochemical Effects : Some cyclopropane derivatives have been implicated in neurochemical processes, potentially affecting neurotransmitter levels and offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound and related compounds. Below are notable findings:

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
  • Inhibition of Ethylene Biosynthesis : Research highlighted the role of cyclopropane carboxylic acids in inhibiting ethylene production in plants, which could have applications in agriculture for delaying fruit ripening .
  • Toxicological Assessments : In silico studies have predicted various toxicological profiles for this compound, suggesting that while it may possess beneficial effects, careful consideration of its safety profile is necessary .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityMechanism/EffectReference
AntibacterialInhibits bacterial growth
Enzyme InhibitionMAO inhibition
Ethylene BiosynthesisInhibits ethylene production
Toxicological ProfilePredicted adverse effects

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

methyl cyclopropanecarboximidate

InChI

InChI=1S/C5H9NO/c1-7-5(6)4-2-3-4/h4,6H,2-3H2,1H3

InChI Key

ZUVDUEOZCKMFRB-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1CC1

Origin of Product

United States

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